molecular formula C24H22FN3O3S2 B2890706 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 1252848-13-7

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No. B2890706
CAS RN: 1252848-13-7
M. Wt: 483.58
InChI Key: GESVUVQZWBHMNL-UHFFFAOYSA-N
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Description

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S2 and its molecular weight is 483.58. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research shows that certain compounds, including analogues similar to the specified chemical, act as potent inhibitors of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action suggests potential applications in cancer therapies, as TS and DHFR are key enzymes in nucleotide synthesis, which is critical for rapidly dividing cancer cells (Gangjee et al., 2008).

Radiosynthesis for PET Imaging

Compounds structurally related to the one have been used in the synthesis of radioligands for positron emission tomography (PET) imaging. This application is crucial in neuroimaging, particularly for imaging the translocator protein (18 kDa), which plays a role in neuroinflammation and is involved in various neurological disorders (Dollé et al., 2008).

Antiviral Activity and Molecular Docking Studies

Certain derivatives, including those structurally akin to the compound , have demonstrated antiviral properties. These compounds have been studied for their interactions with viral proteins, such as those of SARS-CoV-2, using molecular docking techniques. This suggests their potential utility in developing antiviral therapies (Mary et al., 2020).

Antitumor Activity

Research on thieno[3,2-d]pyrimidine derivatives, which are structurally related, has shown significant antitumor activity. These compounds have been tested against various human cancer cell lines, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Fluorescence Binding Studies

Derivatives of the compound have been synthesized and studied for their interactions with proteins like bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This application is important in understanding the binding and interaction properties of these compounds, which can have implications in drug design and biochemistry (Meng et al., 2012).

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S2/c1-14-4-5-16(10-15(14)2)12-28-23(30)22-19(8-9-32-22)27-24(28)33-13-21(29)26-17-6-7-20(31-3)18(25)11-17/h4-11H,12-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESVUVQZWBHMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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